molecular formula C13H27ClN2O2 B6345967 (S)-1-Boc-3-tert-butyl-piperazine CAS No. 1007112-88-0

(S)-1-Boc-3-tert-butyl-piperazine

Cat. No.: B6345967
CAS No.: 1007112-88-0
M. Wt: 278.82 g/mol
InChI Key: CADRPFQADWMMKS-HNCPQSOCSA-N
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Description

(S)-1-Boc-3-tert-butyl-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-tert-butyl-piperazine typically involves the protection of the piperazine nitrogen atoms with the Boc group. One common method is to react piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-tert-butyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-Boc-3-tert-butyl-piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the development of biologically active molecules, including potential drug candidates.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the design of piperazine-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-tert-butyl-piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-3-methyl-piperazine
  • (S)-1-Boc-3-ethyl-piperazine
  • (S)-1-Boc-3-isopropyl-piperazine

Uniqueness

(S)-1-Boc-3-tert-butyl-piperazine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

CAS No.

1007112-88-0

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

IUPAC Name

tert-butyl (3S)-3-tert-butylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1

InChI Key

CADRPFQADWMMKS-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl

SMILES

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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